molecular formula C17H14ClN3O4S2 B2918656 2-((4-chlorophenyl)thio)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 886926-53-0

2-((4-chlorophenyl)thio)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B2918656
CAS RN: 886926-53-0
M. Wt: 423.89
InChI Key: PTNPRSNVXSYDNE-UHFFFAOYSA-N
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Description

2-((4-chlorophenyl)thio)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H14ClN3O4S2 and its molecular weight is 423.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Several studies have synthesized and characterized derivatives of 2-((4-chlorophenyl)thio)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide, highlighting their potential in scientific research applications. These compounds were synthesized through various chemical reactions and characterized using techniques such as IR, EI-MS, 1H NMR, and 13C-NMR, demonstrating the diverse structural possibilities and the intricate design of molecules targeting specific biological activities.

  • A study by Nafeesa et al. (2017) detailed the synthesis of N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, evaluating their antibacterial and anti-enzymatic potential. The compound showed promise as an inhibitor of gram-negative bacterial strains and exhibited low potential against the lipoxygenase (LOX) enzyme, contributing valuable information regarding its cytotoxic behavior (Nafeesa et al., 2017).

Antimicrobial Activity

Research has also been focused on evaluating the antimicrobial potential of these derivatives, providing insights into their use as novel antibacterial agents.

  • Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, which were evaluated for their antibacterial potentials. The study highlighted compound 8g bearing a 2-methylphenyl group as an active growth inhibitor of various bacterial strains, suggesting the compounds' moderate inhibitory capability, particularly against Gram-negative bacteria (Iqbal et al., 2017).

Anticancer and Anti-enzymatic Activities

The research extends into exploring the anticancer and anti-enzymatic activities of these compounds, demonstrating their potential therapeutic applications.

  • A study by Evren et al. (2019) on the synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents, where N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were synthesized and studied for their anticancer activity, showcases the potential therapeutic applications of these derivatives in cancer research. The compounds exhibited selective cytotoxicity against A549 human lung adenocarcinoma cells, with one compound showing high selectivity and effective apoptosis induction compared to standard treatments (Evren et al., 2019).

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4S2/c1-27(23,24)14-5-3-2-4-13(14)16-20-21-17(25-16)19-15(22)10-26-12-8-6-11(18)7-9-12/h2-9H,10H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNPRSNVXSYDNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-chlorophenyl)thio)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide

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